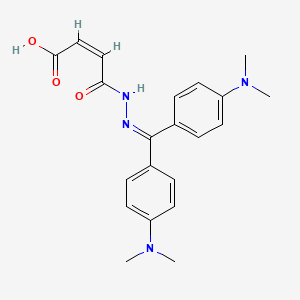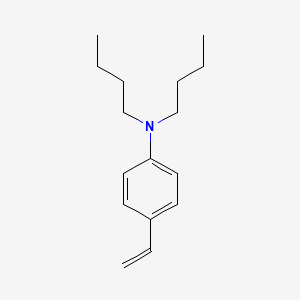
N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide
Descripción general
Descripción
N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide, also known as TMA-6, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine chemical classes. It was first synthesized in the 1990s and has since gained popularity among researchers for its unique properties and potential applications. In
Aplicaciones Científicas De Investigación
N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to have a unique pharmacological profile, with both psychedelic and empathogenic effects. This makes it a promising candidate for use in psychotherapy, as it may help patients to overcome emotional barriers and gain new insights into their problems.
Mecanismo De Acción
N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide acts primarily as a serotonin receptor agonist, binding to the 5-HT2A and 5-HT2C receptors in the brain. This leads to an increase in serotonin release, which in turn activates downstream signaling pathways that are involved in mood regulation and emotional processing. This compound also has some affinity for dopamine and norepinephrine receptors, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces alterations in perception, mood, and thought processes, which may be related to its effects on serotonin and other neurotransmitter systems. This compound has been reported to induce feelings of empathy, love, and connectedness, as well as visual and auditory hallucinations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide has several advantages for use in laboratory experiments, including its unique pharmacological profile and potential therapeutic applications. However, it also has several limitations, including its potential for abuse and the lack of data on its long-term safety and efficacy. Researchers must exercise caution when working with this compound and ensure that appropriate safety measures are in place.
Direcciones Futuras
There are several potential future directions for research on N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide, including further studies on its therapeutic potential, exploration of its effects on other neurotransmitter systems, and investigation of its long-term safety and efficacy. Additionally, this compound may be useful as a tool for studying the neurobiology of mood and emotion, as well as for developing new treatments for psychiatric disorders.
Propiedades
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.BrH/c1-6-12(7-2)16-10-11-8-14(18-4)15(19-5)9-13(11)17-3;/h8-9,12,16H,6-7,10H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJDZYHQOIXTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C=C1OC)OC)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609402-77-8 | |
| Record name | Benzenemethanamine, N-(1-ethylpropyl)-2,4,5-trimethoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(furan-2-ylmethylidene)-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione](/img/structure/B1652732.png)

![4-fluorospiro[1H-indole-3,4'-oxane]-2-one](/img/structure/B1652735.png)
![3-[1-(3,4-Dihydro-2H-chromene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1652737.png)
![3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide](/img/structure/B1652738.png)


![1-{2-[(4-Methoxyphenyl)amino]benzoyl}pyrrolidin-3-amine](/img/structure/B1652746.png)
![N-[1-(2-methoxyphenyl)ethyl]-1-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1652747.png)

![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B1652751.png)
![3-[(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-1-(3-phenylpropyl)pyrrolidin-2-one](/img/structure/B1652752.png)
